molecular formula C10H22O5Si2 B13833805 Propanoic acid, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- CAS No. 4608-02-0

Propanoic acid, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-

Cat. No.: B13833805
CAS No.: 4608-02-0
M. Wt: 278.45 g/mol
InChI Key: DTPJJCQDHGWTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 3,3’-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- is a unique organosilicon compound It features a propanoic acid moiety linked via a disiloxane bridge, which is characterized by the presence of silicon and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3,3’-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- typically involves the reaction of propanoic acid derivatives with disiloxane compounds. One common method involves the use of 1,3-bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane as a starting material. This compound is reacted with propanoic acid under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3,3’-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Propanoic acid, 3,3’-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- has several scientific research applications:

Mechanism of Action

The mechanism by which propanoic acid, 3,3’-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- exerts its effects involves interactions with molecular targets through its functional groups. The propanoic acid moieties can participate in hydrogen bonding and electrostatic interactions, while the disiloxane bridge provides structural stability and flexibility. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of propanoic acid, 3,3’-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- lies in its combination of silicon and organic components. This hybrid structure imparts unique properties, such as enhanced thermal stability and biocompatibility, making it valuable for various applications.

Properties

CAS No.

4608-02-0

Molecular Formula

C10H22O5Si2

Molecular Weight

278.45 g/mol

IUPAC Name

3-[[2-carboxyethyl(dimethyl)silyl]oxy-dimethylsilyl]propanoic acid

InChI

InChI=1S/C10H22O5Si2/c1-16(2,7-5-9(11)12)15-17(3,4)8-6-10(13)14/h5-8H2,1-4H3,(H,11,12)(H,13,14)

InChI Key

DTPJJCQDHGWTNX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCC(=O)O)O[Si](C)(C)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.